molecular formula C15H10N2O3 B8143640 5-(2-Nitrophenyl)-2-phenyloxazole

5-(2-Nitrophenyl)-2-phenyloxazole

Cat. No. B8143640
M. Wt: 266.25 g/mol
InChI Key: SQDXJLHOPINTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Nitrophenyl)-2-phenyloxazole is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Nitrophenyl)-2-phenyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Nitrophenyl)-2-phenyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Histochemical Applications : A study by Nachlas et al. (1957) demonstrated the effectiveness of p-nitrophenyl substituted ditetrazole, related to 5-(2-Nitrophenyl)-2-phenyloxazole, in visualizing enzyme activity in tissue sections, suggesting its utility in histochemical studies (Nachlas et al., 1957).

  • Antitumor Activity : Karatas et al. (2021) reported that compounds like 5-nitro-2-(4-butylphenyl)benzoxazole show promising antitumor activity, specifically targeting human Topoisomerase IIα, an enzyme critical in DNA replication (Karatas et al., 2021).

  • Synthesis of Bioactive Compounds : Gilley and Kobayashi (2008) utilized 2-Nitrophenyl isocyanide, a component structurally similar to 5-(2-Nitrophenyl)-2-phenyloxazole, for efficiently synthesizing bioactive compounds, exemplifying its versatility in organic synthesis (Gilley & Kobayashi, 2008).

  • High Purity Synthesis : Pang Li-ying (2008) achieved a high purity synthesis of 5-amino-2-(4-aminophenyl)benzoxazole, derived from related nitrophenol compounds, indicating its potential in fine chemical synthesis (Pang Li-ying, 2008).

  • Antimicrobial Properties : The synthesis of novel benzoxazole derivatives, including compounds structurally related to 5-(2-Nitrophenyl)-2-phenyloxazole, has been shown to exhibit broad antimicrobial activity. These derivatives are considered promising for the development of new antimicrobial agents (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

  • Pharmacological Activity : Research indicates that the pharmacological activity of synthesized compounds, including those related to 5-(2-Nitrophenyl)-2-phenyloxazole, is dependent on their structure, with low-toxicity profiles making them suitable for pharmaceutical applications (Shcherbak, Kaplaushenko, & Belenichev, 2014).

properties

IUPAC Name

5-(2-nitrophenyl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-17(19)13-9-5-4-8-12(13)14-10-16-15(20-14)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDXJLHOPINTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Nitrophenyl)-2-phenyloxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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